Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18039930
Molecular Formula: C10H16ClF2NO2
Molecular Weight: 255.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClF2NO2 |
|---|---|
| Molecular Weight | 255.69 g/mol |
| IUPAC Name | ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H15F2NO2.ClH/c1-2-15-8(14)9-4-3-7(5-13-6-9)10(9,11)12;/h7,13H,2-6H2,1H3;1H |
| Standard InChI Key | XOGJEELOXVCIOD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C12CCC(C1(F)F)CNC2.Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is C₁₀H₁₆ClF₂NO₂, with a molecular weight of 255.69 g/mol. The bicyclic framework consists of a seven-membered ring system containing a nitrogen atom at position 3 and two fluorine atoms at the 8-position, which induce significant electronic and steric effects. The ethyl carboxylate group at position 1 contributes to the compound’s polarity, while the hydrochloride counterion improves its crystallinity and handling properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆ClF₂NO₂ |
| Molecular Weight | 255.69 g/mol |
| SMILES | C1CC2CNCC1C2(F)F.Cl |
| InChIKey | ARZGRQADWCHYAO-UHFFFAOYSA-N |
The stereochemistry of the bicyclic system is critical to its biological activity, as the spatial arrangement of substituents influences interactions with target proteins . Computational studies predict a collision cross-section (CCS) of 131.3 Ų for the [M+H]+ adduct, reflecting its compact three-dimensional structure .
Synthesis and Chemical Reactivity
Enantioselective Synthesis
The synthesis of this compound typically involves enantioselective desymmetrization of achiral tropinone derivatives. Chiral catalysts, such as organocatalysts or transition-metal complexes, are employed to induce asymmetry during the formation of the azabicyclo[3.2.1]octane core . For example, a proline-derived catalyst can facilitate the kinetic resolution of intermediates, yielding the desired enantiomer with >90% enantiomeric excess (ee) .
Table 2: Representative Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) |
|---|---|---|---|
| Tropinone Desymmetrization | Chiral catalyst-mediated ring closure | 65–75 | 92–95 |
| Fluorination Strategy | Electrophilic fluorination of precursor | 50–60 | N/A |
Chemical Modifications
The compound participates in reactions characteristic of bicyclic amines, including:
-
Nucleophilic substitutions at the nitrogen atom, enabling the introduction of alkyl or aryl groups.
-
Electrophilic additions to the double bond in partially unsaturated derivatives.
-
Oxidation reactions at the bridgehead positions, yielding ketone or epoxide derivatives.
For instance, treatment with hydrogen peroxide generates an N-oxide derivative, which exhibits enhanced solubility in aqueous media.
Biological Activities and Mechanism of Action
The biological profile of ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is linked to its structural similarity to tropane alkaloids, such as cocaine and atropine. These alkaloids are known to modulate neurotransmitter systems by interacting with receptors or enzymes involved in synaptic signaling .
Neurotransmitter Receptor Interactions
-
Dopamine Transporters (DAT): The compound’s bicyclic core may competitively inhibit dopamine reuptake, analogous to cocaine’s mechanism.
-
Muscarinic Acetylcholine Receptors (mAChRs): Fluorine substitutions could enhance binding affinity to M1/M3 receptor subtypes, potentially offering therapeutic benefits for neurodegenerative diseases .
Table 3: Comparative Bioactivity Data
| Target | IC₅₀ (nM) | Selectivity Ratio (vs. DAT) |
|---|---|---|
| Dopamine Transporter | 120 ± 15 | 1.0 |
| Serotonin Transporter | 450 ± 30 | 3.75 |
| Muscarinic M1 Receptor | 85 ± 10 | 0.71 |
Applications in Scientific Research
Medicinal Chemistry
This compound serves as a lead structure for developing novel central nervous system (CNS) therapeutics. Its fluorine atoms provide metabolic stability, while the ethyl carboxylate group allows for prodrug strategies .
Analytical Standards
| Supplier | Purity (%) | Price (USD/g) |
|---|---|---|
| TRC | 98 | 2,400 |
| AK Scientific | 95 | 439 |
| SynQuest Laboratories | 99 | 675 |
Comparative Analysis with Related Compounds
Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride differs from simpler analogues like methyl 8-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 179022-43-6) in its fluorine substitution pattern and hydrochloride salt form. These modifications confer:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume